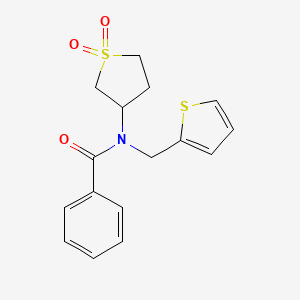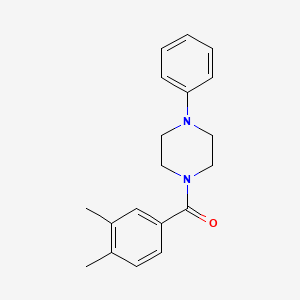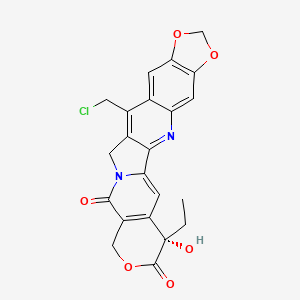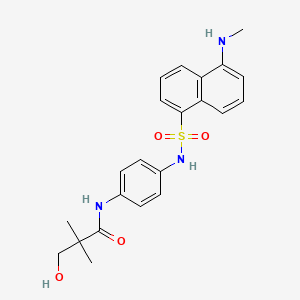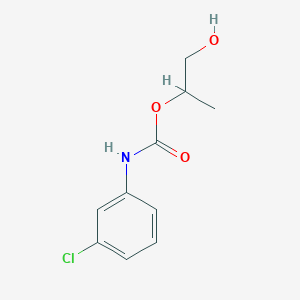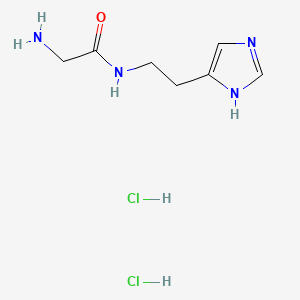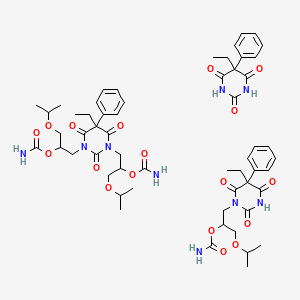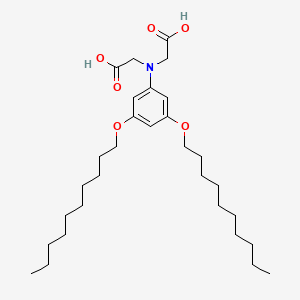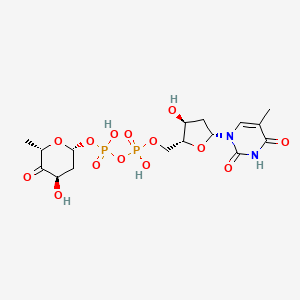
dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-4-dehydro-2,6-dideoxy-beta-L-glucose is a dTDP-sugar having 4-dehydro-2,6-dideoxy-beta-L-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-L-glucose.
Applications De Recherche Scientifique
1. Enzymatic Synthesis and Antibiotic Building Blocks
The enzyme pathways involving dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose have been utilized for the chemoenzymatic synthesis of deoxythymidine diphosphate (dTDP)-activated 2,6-dideoxyhexoses. These compounds are significant as donor substrates for characterizing glycosyltransferases in the biosynthesis of polyketides and antibiotic/antitumor drugs, contributing to the development of hybrid antibiotics (Amann et al., 2001).
2. Structural Analysis in Bacterial Biosynthesis
Structural studies of enzymes like QdtB and QdtC, involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in bacteria, provide insights into the mechanisms of sugar modification. These studies are crucial for understanding the biosynthesis of unusual deoxyamino sugars in bacterial O-antigens and S-layers, contributing to the knowledge of bacterial cell structure and potential drug targets (Thoden et al., 2009).
3. Role in Antibiotic Precursors and Bacterial Glycans
Research on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose has elucidated the enzymatic pathways in bacteria like Thermoanaerobacterium thermosaccharolyticum. These pathways are not only critical for bacterial cell structure but also for the production of antibiotic precursors, offering a window into the development of new antibacterial agents (Pföstl et al., 2008).
4. Applications in Glycoside Synthesis
dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose is instrumental in engineered enzymatic reactions, as demonstrated in the production of novel glycosides. These synthesized compounds, like amino deoxy-sugar-conjugated flavonol glycosides, have potential as biologically active substances due to their unique properties (Pandey et al., 2015).
5. Insights into Enzymatic Mechanisms
Structural and mechanistic studies of enzymes like dTDP-glucose 4,6-dehydratase have provided deeper insights into the catalytic processes involved in the biosynthesis pathways of dTDP-sugars. Understanding these mechanisms is vital for the potential manipulation and design of enzymatic pathways for specific applications in drug development and synthetic biology (Allard et al., 2002).
Propriétés
Nom du produit |
dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose |
|---|---|
Formule moléculaire |
C16H24N2O14P2 |
Poids moléculaire |
530.31 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4R,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10+,11+,12+,13+/m0/s1 |
Clé InChI |
AONILRCSLAIOQE-LSUSWQKBSA-N |
SMILES isomérique |
C[C@H]1C(=O)[C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES canonique |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



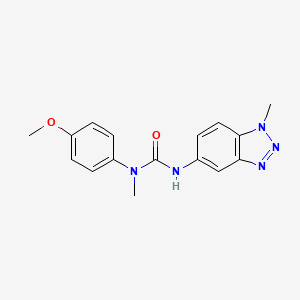
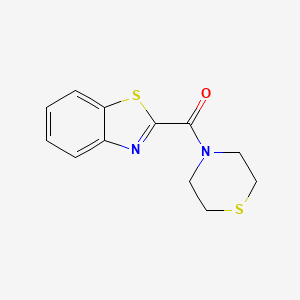
![1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1203987.png)
![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)

